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Compound of Interest

Compound Name: 5-Nitrophthalazine

Cat. No.: B1310618

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and
physical properties of 5-nitrophthalazine, a heterocyclic nitroaromatic compound of increasing
interest to researchers in medicinal chemistry and materials science. This document details the
synthesis, spectroscopic characterization, predicted reactivity, and potential applications of 5-
nitrophthalazine, supported by established chemical principles and relevant literature.
Experimental protocols for its synthesis and characterization are provided, alongside a
discussion of its chemical reactivity, with a focus on the reduction of the nitro group and
nucleophilic aromatic substitution. Safety and handling considerations are also addressed. This
guide is intended to serve as a valuable resource for scientists and professionals engaged in
drug discovery and the development of novel organic materials.

Introduction

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that
have garnered significant attention in the field of medicinal chemistry due to their diverse
pharmacological activities. The introduction of a nitro group onto the phthalazine scaffold, as in
5-nitrophthalazine, profoundly influences the molecule's electronic properties, reactivity, and
biological profile. The strong electron-withdrawing nature of the nitro group activates the
aromatic system towards certain chemical transformations, making 5-nitrophthalazine a
versatile intermediate for the synthesis of a wide array of functionalized phthalazine derivatives.
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Understanding the core characteristics of this molecule is paramount for its effective utilization

in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-nitrophthalazine is essential

for its handling, storage, and application in chemical synthesis.

Chemical Structure and Identifiers

IUPAC Name: 5-nitrophthalazine[1]

CAS Number: 89898-86-2[1]

Molecular Formula: CsHsN3O2[1]

Molecular Weight: 175.14 g/mol [1]

SMILES: C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][1]

InChl: InChl=1S/C8H5N302/c12-11(13)8-3-1-2-6-4-9-10-5-7(6)8/h1-5H[1]

Physical Properties

The physical properties of 5-nitrophthalazine are summarized in the table below. These

values are critical for designing reaction conditions and purification procedures.

Property Value Source
Expected to be a crystalline

Appearance ) [2]
solid

Melting Point 187-190 °C [3]

Boiling Point (predicted)

421.5 °C at 760 mmHg

Density (predicted)

1.437 g/cm3

Flash Point (predicted)

208.7 °C
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Solubility Profile

While quantitative solubility data for 5-nitrophthalazine is not readily available in the literature,

its solubility can be predicted based on the "like dissolves like" principle. The presence of the

polar nitro group and the nitrogen atoms in the phthalazine ring suggests some solubility in

polar organic solvents. However, the dominant aromatic structure indicates that it will likely

exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar solvents and

water.

Solvent Class

Predicted Solubility

Rationale

Polar Aprotic (e.g., DMSO,

The polarity of these solvents

o High can effectively solvate the
DMF, Acetonitrile) )
polar regions of the molecule.
Hydrogen bonding with the
) nitro group and ring nitrogens
Polar Protic (e.g., Ethanol, ) )
Moderate is possible, but the large

Methanol)

aromatic core may limit

extensive solubility.

Chlorinated (e.qg.,
Dichloromethane, Chloroform)

Moderate to Low

The moderate polarity of these
solvents may allow for some

dissolution.

Nonpolar (e.g., Hexane,

The overall polarity of 5-

nitrophthalazine is too high for

Low N I
Toluene) significant solubility in nonpolar
solvents.
The hydrophobic nature of the
bicyclic aromatic system will
Aqueous Very Low

dominate, leading to poor

water solubility.

Synthesis of 5-Nitrophthalazine

5-Nitrophthalazine can be synthesized via the nitration of phthalazine. The following protocol

Is adapted from the literature and provides a reliable method for its preparation in a laboratory
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setting.

Reaction Scheme

(KNOs, H2S0a4 )7 Phthalazine 100°C. 72h o, 5-Nitrophthalazine

Click to download full resolution via product page

Caption: Synthesis of 5-Nitrophthalazine from Phthalazine.

Experimental Protocol

Materials:

Phthalazine (2,3-diazanaphthalene)

Concentrated Sulfuric Acid (H2SOa)

Potassium Nitrate (KNO3)

e ICce

Ammonium Hydroxide solution

Deionized Water

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0
g (23.3 mmol) of phthalazine in 20 mL of concentrated sulfuric acid.

Heat the mixture to 100 °C.

Over a period of 1 hour, add 18.8 g (186 mmol) of potassium nitrate in small portions.

Maintain the reaction temperature at 100 °C for 72 hours.

After the reaction is complete, cool the mixture to room temperature.
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Slowly pour the reaction mixture into a beaker containing ice water.

Neutralize the solution to a neutral pH with ammonium hydroxide solution, which will result in
the formation of a yellow-brown precipitate.

Collect the precipitate by vacuum filtration.

Wash the solid with cold deionized water and dry it to obtain 5-nitrophthalazine.

Expected Yield: Approximately 56%.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 5-
nitrophthalazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
proton (*H) and carbon-13 (13C) NMR spectra of 5-nitrophthalazine exhibit characteristic
signals that correspond to the unique chemical environments of the nuclei.

1H NMR (400 MHz, DMSO-ds):

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
10.2 S 1H H-4
9.98 s 1H H-1
8.84 d,J=7.4Hz 1H H-6
8.59 d,J=7.6Hz 1H H-8
8.20 dd,J=7.4,7.9 Hz 1H H-7

3C NMR (100.17 MHz, DMSO-ds):
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Chemical Shift (6, ppm) Assighment
152.1 C-4

146.3 C-1

141.0 C-8a

133.2 C-7

131.8 C-4a

130.0 C-5

127.4 C-8

118.7 C-6

Fourier-Transform Infrared (FT-IR) Spectroscopy

While a specific experimental spectrum for 5-nitrophthalazine is not readily available, the
expected characteristic absorption bands can be predicted based on its functional groups.

Wavenumber (cm—?) Vibration Intensity
3100-3000 Aromatic C-H stretch Medium
1600-1450 Aromatic C=C stretch Medium to Strong
1570-1490 Asymmetric NOz2 stretch Strong
1390-1300 Symmetric NOz2 stretch Strong
850-750 C-N stretch Medium
800-600 Aromatic C-H out-of-plane Strong

bend

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), 5-nitrophthalazine is expected to show a
prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of
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the phthalazine ring and the presence of the nitro group.

Predicted Fragmentation Pattern:

Molecular lon (M*): m/z = 175

o Loss of NOz: A significant fragment at m/z = 129, corresponding to the loss of the nitro group
(46 Da).

e Loss of NO and CO: Sequential loss of nitric oxide (30 Da) and carbon monoxide (28 Da)
from the molecular ion is a common fragmentation pathway for nitroaromatic compounds.

o Phthalazine Cation Radical: The fragment at m/z = 129 may further fragment in a manner
characteristic of the phthalazine ring system.

Chemical Reactivity

The chemical reactivity of 5-nitrophthalazine is dominated by the interplay between the
electron-deficient phthalazine ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

The nitro group of 5-nitrophthalazine can be readily reduced to an amino group, yielding 5-
aminophthalazine, a valuable building block for the synthesis of various bioactive molecules. A
variety of reducing agents can be employed for this transformation.

Caption: Reduction of 5-Nitrophthalazine to 5-Aminophthalazine.
Causality in Reagent Choice:

o Catalytic Hydrogenation (H2/Pd-C): This is a clean and efficient method, often providing high
yields. However, it may not be suitable for molecules containing other reducible functional
groups (e.g., alkenes, alkynes).

» Metal/Acid Reduction (e.g., SnCl2/HCI, Fe/HCI): These are classic and robust methods for
nitro group reduction. They are often chemoselective for the nitro group in the presence of
other reducible functionalities.
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» Transfer Hydrogenation (e.g., Hydrazine/Pd-C): This method avoids the need for a
pressurized hydrogen atmosphere, making it a safer alternative in some laboratory settings.

Nucleophilic Aromatic Substitution (SnAr)

The presence of the electron-withdrawing nitro group, coupled with the inherent electron
deficiency of the diazine ring, makes the phthalazine core of 5-nitrophthalazine susceptible to
nucleophilic aromatic substitution. The positions ortho and para to the nitro group are
particularly activated.

Caption: General scheme for SrAr on a 5-nitrophthalazine derivative.
Mechanistic Insight:

The SnAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile
attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate
known as a Meisenheimer complex. Subsequent departure of a leaving group restores the
aromaticity of the ring, yielding the substituted product. For 5-nitrophthalazine itself, a direct
SnAr reaction would involve the displacement of a hydride ion, which is generally unfavorable.
Therefore, this reaction is most relevant for derivatives of 5-nitrophthalazine that possess a
good leaving group (e.g., a halogen) at a position activated by the nitro group.

Potential Applications

While specific applications of 5-nitrophthalazine are not extensively documented, its structure
suggests significant potential in several areas of chemical research and development.

» Medicinal Chemistry: As a precursor to 5-aminophthalazine and other derivatives, it can be
used in the synthesis of compounds with potential therapeutic activities, such as anticancer,
anti-inflammatory, and antimicrobial agents. The phthalazine scaffold is a known
pharmacophore in a variety of drugs.

o Materials Science: Nitroaromatic compounds are known to have interesting optical and
electronic properties. 5-Nitrophthalazine and its derivatives could be explored for
applications in nonlinear optics, as components of charge-transfer complexes, or as building
blocks for novel polymers.
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o Chemosensors: The electron-deficient nature of the 5-nitrophthalazine ring system could be
exploited in the design of chemosensors for the detection of electron-rich analytes.

Safety and Handling

As with all nitroaromatic compounds, 5-nitrophthalazine should be handled with care in a well-
ventilated fume hood.

e Hazard Statements: H302 (Harmful if swallowed).

e Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye
protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

o Toxicology: Specific toxicological data such as the LD50 for 5-nitrophthalazine is not
available. However, nitroaromatic compounds as a class can be toxic and may cause
methemoglobinemia. All necessary precautions should be taken to avoid inhalation,
ingestion, and skin contact.

Conclusion

5-Nitrophthalazine is a versatile heterocyclic compound with a rich potential for chemical
transformations. Its synthesis is straightforward, and its structure can be unambiguously
confirmed by standard spectroscopic techniques. The presence of the nitro group not only
activates the molecule for further functionalization via reduction and nucleophilic aromatic
substitution but also imbues it with properties that may be of interest in materials science. This
guide provides a solid foundation for researchers looking to explore the chemistry and
applications of this intriguing molecule, paving the way for future discoveries in drug
development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Nitrophthalazine:
Synthesis, Characterization, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310618#basic-characterization-of-5-
nitrophthalazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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